molecular formula C62H84N18O18 B1142897 L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- CAS No. 122929-08-2

L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-

Cat. No.: B1142897
CAS No.: 122929-08-2
M. Wt: 1369.44
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- is a natural product found in Periplaneta americana with data available.

Mechanism of Action

Target of Action

Corazonin, also known as “L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-” or “AS-76818”, is a highly conserved neuropeptide found in many insects . The primary targets of Corazonin are the large neuroendocrine cells in the pars lateralis of the protocerebrum . These cells have axons into the corpora cardiaca where Corazonin is released into the hemolymph .

Mode of Action

Corazonin interacts with its targets, the neuroendocrine cells, to mediate stress-related changes in target behaviors and physiologies . This interaction is achieved through genetic alteration of Corazonin neuronal excitability . The peptide is typically produced by the neuroendocrine cells and is released into the hemolymph .

Biochemical Pathways

Corazonin has been implicated in responses to metabolic stress . It acts as a neuroendocrine factor that inhibits the release of a diuretic hormone, CAPA, thereby modulating the tolerance to osmotic and ionic stress . This suggests that Corazonin plays a role in the regulation of water/ion homeostasis .

Pharmacokinetics

It is known that the peptide is blocked by pglu at its n-terminal side and amidated at its c-terminus . This suggests that the peptide undergoes post-translational modifications that could potentially influence its bioavailability.

Result of Action

The action of Corazonin results in resistance to metabolic, osmotic, and oxidative stress, as measured by survival . Silencing and activation of Corazonin neurons lead to differential lifespan under stress . Additionally, altered Corazonin neuron physiology leads to fundamental differences in locomotor activity .

Action Environment

The action of Corazonin is influenced by environmental factors such as stress. For instance, Corazonin transcript expression is altered under starvation and osmotic stress . Furthermore, the effects of Corazonin on lifespan and locomotor activity show a strong dependence on sex , suggesting that the compound’s action, efficacy, and stability may be influenced by the hormonal environment.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H84N18O18/c1-30(82)50(60(97)75-41(52(65)89)26-47(64)86)80-58(95)44(25-34-27-69-37-12-7-6-11-36(34)37)72-49(88)28-70-53(90)38(13-8-22-68-62(66)67)73-59(96)45(29-81)78-57(94)42(24-33-14-16-35(84)17-15-33)76-54(91)40(18-20-46(63)85)74-56(93)43(23-32-9-4-3-5-10-32)77-61(98)51(31(2)83)79-55(92)39-19-21-48(87)71-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,69,81-84H,8,13,18-26,28-29H2,1-2H3,(H2,63,85)(H2,64,86)(H2,65,89)(H,70,90)(H,71,87)(H,72,88)(H,73,96)(H,74,93)(H,75,97)(H,76,91)(H,77,98)(H,78,94)(H,79,92)(H,80,95)(H4,66,67,68)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABGUNWRLWTJU-YPKDOBRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H84N18O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Corazonin exert its effects at the cellular level?

A1: Corazonin exerts its effects by binding to its specific G protein-coupled receptor (GPCR) known as the Corazonin receptor (CrzR). [, , , , , ] This binding initiates a signaling cascade within the cell, leading to various downstream effects depending on the insect species and the specific cell type involved.

Q2: What are the known downstream signaling pathways activated by Corazonin receptor binding?

A2: Research suggests that Corazonin receptor activation can lead to the activation of both Gαq and Gαs signaling pathways. [, ] Activation of the Gαq pathway leads to the mobilization of intracellular calcium (Ca2+), while the Gαs pathway stimulates the production of cyclic AMP (cAMP). Both Ca2+ and cAMP act as second messengers, triggering further downstream effects.

Q3: What is the role of β-arrestin in the Corazonin signaling pathway?

A3: Studies have shown that β-arrestin (specifically Kurtz in Bombyx mori) plays a crucial role in Corazonin receptor internalization. [] Following Corazonin binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This interaction facilitates the internalization of the receptor, a process important for signal termination and receptor desensitization.

Q4: How does Corazonin contribute to the control of body color in locusts?

A5: In locusts, Corazonin plays a crucial role in regulating body-color polymorphism, a phenomenon where individuals within a species exhibit different color patterns. [, , , ] Studies have shown that injection of Corazonin into albino locusts, which lack pigmentation, can induce the development of dark coloration, indicating its involvement in melanin synthesis or deposition. [, , ]

Q5: Can you elaborate on the role of Corazonin in locust phase polyphenism?

A6: Locusts exhibit phase polyphenism, a density-dependent phenotypic plasticity. [, ] Solitarious locusts, living at low densities, have distinct morphological and behavioral traits compared to gregarious locusts found in high densities. Studies suggest Corazonin influences phase-related morphometric ratios and antennal sensilla development, potentially contributing to the shift towards gregarious characteristics. [, , ]

Q6: What is the significance of Corazonin in the context of insect development and metamorphosis?

A7: Corazonin has been implicated in the regulation of ecdysis, the shedding of the old cuticle during insect development. [] In the moth Manduca sexta, Corazonin triggers the release of preecdysis- and ecdysis-triggering hormones from Inka cells, specialized endocrine cells involved in the molting process. [] This suggests Corazonin acts as a hormonal signal coordinating the complex events of ecdysis.

Q7: What is the molecular formula and weight of Corazonin?

A7: Corazonin's molecular formula is C51H70N16O13. Its molecular weight is 1187.25 g/mol.

Q8: Are there different isoforms of Corazonin?

A9: Yes, although Corazonin generally exhibits a highly conserved amino acid sequence across insect species, variations exist. The most common isoforms are [Arg7]-Corazonin and [His7]-Corazonin, differing in a single amino acid at position 7. [, , , , ] Notably, Hymenoptera species display significant diversity in Corazonin isoforms. []

Q9: How is Corazonin detected and quantified in biological samples?

A9: Several techniques are used to detect and quantify Corazonin, including:

  • Immunohistochemistry: This technique utilizes antibodies specific to Corazonin to visualize its distribution in tissues. [, , , , ]
  • Mass spectrometry: This highly sensitive method allows for the identification and quantification of Corazonin based on its mass-to-charge ratio. [, ]
  • Enzyme-linked immunosorbent assay (ELISA): This method quantifies Corazonin based on its binding to specific antibodies. []

Q10: What are the potential applications of Corazonin research?

A11: Understanding Corazonin's diverse roles in insect physiology holds promise for developing novel insect pest control strategies. [, ] Targeting Corazonin signaling pathways could disrupt vital processes like feeding, development, or reproduction, offering environmentally friendly alternatives to conventional insecticides.

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